Bis(isopropylcyclopentadienyl)titanium dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

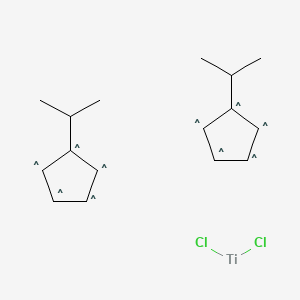

Bis(isopropylcyclopentadienyl)titanium dichloride is an organometallic compound with the chemical formula C16H22Cl2Ti. It is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of olefins. The compound appears as a red crystalline solid and is sensitive to moisture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(isopropylcyclopentadienyl)titanium dichloride can be synthesized through the reaction of cyclopentadienyl anions with titanium tetrachloride. The process involves the following steps:

Formation of Cyclopentadienyl Anions: Cyclopentadiene is reacted with a strong base such as sodium hydride to form cyclopentadienyl anions.

Reaction with Titanium Tetrachloride: The cyclopentadienyl anions are then reacted with titanium tetrachloride to form bis(cyclopentadienyl)titanium dichloride.

Isopropylation: The final step involves the alkylation of the cyclopentadienyl rings with isopropyl groups using isopropyl bromide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in a controlled environment to prevent moisture contamination .

Análisis De Reacciones Químicas

Types of Reactions

Bis(isopropylcyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to form lower oxidation state titanium compounds.

Substitution: The chlorine atoms in the compound can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Titanium dioxide (TiO2) and other titanium oxides.

Reduction: Lower oxidation state titanium compounds.

Substitution: Various organotitanium compounds depending on the substituents used.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Olefin Polymerization

One of the primary applications of bis(isopropylcyclopentadienyl)titanium dichloride is in olefin polymerization processes. It serves as a catalyst for the polymerization of α-olefins, which are crucial in producing polyolefins like polyethylene and polypropylene. The compound's unique structure allows it to facilitate the formation of polymers with controlled molecular weights and architectures.

Case Study:

A study demonstrated that using this compound in conjunction with methylaluminoxane (MAO) resulted in high activity for ethylene polymerization, yielding polymers with narrow molecular weight distributions. The research highlighted the importance of ligand choice in influencing catalytic performance and polymer properties .

Materials Science

2.1 Thin Film Deposition

This compound is also utilized in thin film deposition techniques, particularly in the production of titanium-based coatings. These coatings are essential for enhancing surface properties such as hardness, wear resistance, and corrosion resistance.

Data Table: Thin Film Properties

| Property | Value |

|---|---|

| Thickness | 100 nm - 1 μm |

| Deposition Method | Chemical Vapor Deposition (CVD) |

| Substrate Materials | Silicon, Glass, Metals |

| Applications | Electronics, Optics |

Electrochemical Applications

3.1 Electrochemical Reduction Studies

Recent electrochemical studies have explored the behavior of this compound in various environments. It has been shown to participate in redox reactions that are vital for developing new electrochemical devices.

Case Study:

An electrochemical study investigated the reduction of this compound in the presence of magnesium ions and various organic substrates. The results indicated that the compound could facilitate electron transfer processes, making it a potential candidate for use in rechargeable batteries and other energy storage systems .

Synthesis of Novel Compounds

4.1 Precursor for Titanium Complexes

This compound serves as a precursor for synthesizing novel titanium complexes with diverse ligands. These complexes can exhibit unique catalytic properties and are useful in various chemical reactions.

Data Table: Comparison of Titanium Complexes

| Complex Name | Ligands Used | Catalytic Activity |

|---|---|---|

| Bis(isopropylcyclopentadienyl)TiCl2 | Isopropyl cyclopentadiene | High for olefin polymerization |

| Bis(cyclopentadienyl)TiCl2 | Cyclopentadiene | Moderate |

| Bis(ethylcyclopentadienyl)TiCl2 | Ethyl cyclopentadiene | Low |

Mecanismo De Acción

The mechanism of action of bis(isopropylcyclopentadienyl)titanium dichloride involves the coordination of the titanium center with the cyclopentadienyl ligands. This coordination stabilizes the titanium center and allows it to participate in various catalytic cycles. The compound acts as a Lewis acid, facilitating the activation of olefins and other substrates for polymerization and other reactions .

Comparación Con Compuestos Similares

Similar Compounds

Bis(cyclopentadienyl)titanium dichloride: Similar in structure but lacks the isopropyl groups.

Bis(ethylcyclopentadienyl)titanium dichloride: Contains ethyl groups instead of isopropyl groups.

Bis(tert-butylcyclopentadienyl)titanium dichloride: Contains tert-butyl groups instead of isopropyl groups[][6].

Uniqueness

Bis(isopropylcyclopentadienyl)titanium dichloride is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in catalytic reactions. This makes it particularly effective in certain polymerization processes compared to its analogs[6][6].

Actividad Biológica

Bis(isopropylcyclopentadienyl)titanium dichloride (C16H22Cl2Ti) is an organometallic compound known for its catalytic properties, particularly in the polymerization of olefins. Its biological activity, while less explored than its chemical applications, holds potential for various scientific and medical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

this compound interacts with biological systems primarily through its titanium center, which can coordinate with various biomolecules. This interaction can influence biochemical pathways, potentially affecting cellular processes such as enzyme activity and signal transduction.

Biochemical Pathways

The compound may modulate several biochemical pathways due to its ability to form complexes with proteins and nucleic acids. Organometallic compounds like this one are known to exhibit unique reactivity patterns that can lead to altered metabolic processes in cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its solid state at room temperature and melting point (171-173 °C) suggest stability under physiological conditions. The compound's solubility in organic solvents may facilitate its absorption in biological systems when administered appropriately.

Biological Activity

Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have shown that organometallic compounds can induce apoptosis in tumor cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

Case Studies

- Cytotoxicity in Cancer Cells

- Enzyme Inhibition Studies

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar organometallic compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Bis(cyclopentadienyl)titanium dichloride | No isopropyl groups | Limited cytotoxicity reported |

| Bis(ethylcyclopentadienyl)titanium dichloride | Ethyl groups | Moderate enzyme inhibition observed |

| Bis(tert-butylcyclopentadienyl)titanium dichloride | Tert-butyl groups | Enhanced selectivity in polymerization reactions |

Uniqueness

The presence of isopropyl groups in this compound contributes to steric hindrance, which may enhance its reactivity and selectivity compared to other similar compounds. This feature is particularly advantageous in catalytic applications but also influences its interactions with biological targets .

Propiedades

InChI |

InChI=1S/2C8H11.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTIYOSDNUJYPV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.